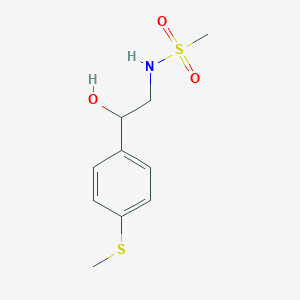

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S2/c1-15-9-5-3-8(4-6-9)10(12)7-11-16(2,13)14/h3-6,10-12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMQPRAAFXVFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable amine, followed by sulfonation. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the sulfonation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Sulfoxide, sulfone.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide

Comparison: N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide, with the CAS number 1448076-09-2, is an organic compound featuring a sulfonamide group linked to a methylthio-substituted phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO3S, with a molecular weight of approximately 245.31 g/mol. The presence of the hydroxyl and sulfonamide groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates due to the sulfonamide moiety. This enables it to bind effectively to the active sites of specific enzymes, leading to inhibition of their activity. Such interactions can disrupt biochemical pathways, which may result in therapeutic effects such as anti-inflammatory or antimicrobial activities.

Biological Activities

- Enzyme Inhibition : The sulfonamide group is known for its role as a competitive inhibitor in various enzymatic reactions. Studies suggest that this compound may inhibit enzymes involved in critical metabolic pathways.

- Antimicrobial Properties : Preliminary investigations indicate that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibiotic.

- Anti-inflammatory Effects : Research has shown that compounds with similar structures can exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production.

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- A study demonstrated that derivatives of sulfonamides can significantly reduce inflammation in animal models by inhibiting specific pro-inflammatory cytokines.

- Another research highlighted the importance of structural modifications in enhancing the potency and selectivity of sulfonamide-based compounds against bacterial targets .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Sulfonamide group, methylthio substitution | Enzyme inhibition, antimicrobial | TBD |

| N-(2-hydroxy-2-(4-fluorophenyl)ethyl)methanesulfonamide | Similar sulfonamide structure | Antimicrobial, anti-inflammatory | TBD |

| N-[4-({2-Hydroxy-3-[4-(2-methoxy-ethyl)-phenoxy]-propylamino}-methyl)-phenyl]-methanesulfonamide | Additional aromatic ring | Potent enzyme inhibitor | TBD |

Case Studies

- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups .

- In Vitro Assays : Laboratory assays indicated that this compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.